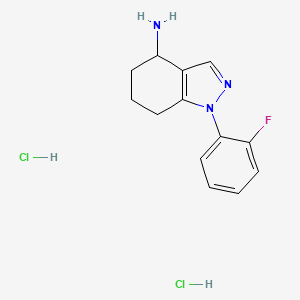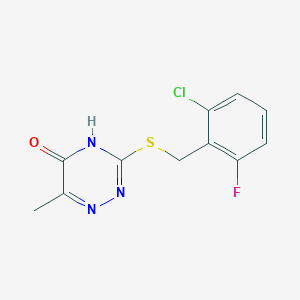
3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one” is a complex organic molecule that contains several functional groups, including a benzyl group, a thioether group, and a triazinone group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzyl and triazinone groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, while the triazinone group could undergo nucleophilic addition reactions .科学的研究の応用
Anticancer Potential
- Apoptosis Induction in Cancer Cells: The compound has shown potential as an apoptosis inducer in cancer cells. A variant in this class, 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine, demonstrated potent antiproliferative activity against several cancer cell lines, surpassing the efficacy of 5-Fu. It inhibited colony formation and cell cycle progression, induced morphological changes, decreased mitochondrial membrane potential, and activated apoptosis-related proteins in cancer cells (Fu et al., 2017).
Potential Biological Activities
- Bioactivity of Derivatives: Derivatives of 1,2,4-triazole, such as 3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, have been explored for their potential biological activities. These derivatives, including 4-((R-idene)amino)-5-methyl-4H-1,2,4-triazole-3-thion, showed both diuretic and antidiuretic effects, indicating diverse biological implications (Kravchenko, 2018).
Antimicrobial Potential
- Antimicrobial Effects: The structural class of this compound and its variants have been evaluated for antimicrobial properties. Some synthesized compounds within this class exhibited significant antimicrobial activities, further emphasizing the potential of these compounds in pharmaceutical research (Sareen et al., 2006).
Antiviral Properties
- Inhibition of Viral Replication: Certain derivatives within this class, notably those with benzyl-substituted imidazo[1,5-a]-1,3,5-triazine structures, were synthesized and tested for their effects on ortho- and paramyxoviruses. They exhibited selective biological activity, inhibiting viral replication in some cases at concentrations significantly lower than cytotoxic levels (Golankiewicz et al., 1995).
Anticoccidial Activity
- Potential Against Coccidiosis: A structurally similar compound, 3-(substituted benzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazine, demonstrated anticoccidial activity against E. tenella, suggesting potential applications in veterinary medicine (Shibamoto & Nishimura, 1986).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3OS/c1-6-10(17)14-11(16-15-6)18-5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHUWILFJEKNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=C(C=CC=C2Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2407241.png)
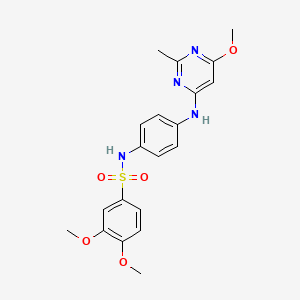
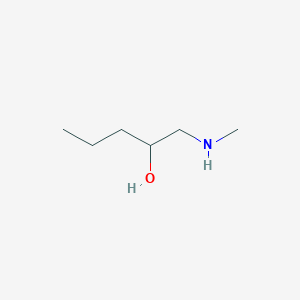
![6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2407247.png)
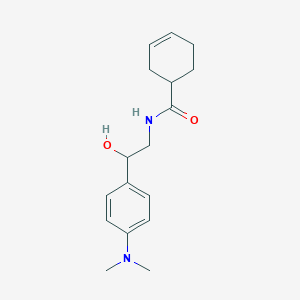
![7-(4-(3-(4-methoxyphenyl)propanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407250.png)
![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)
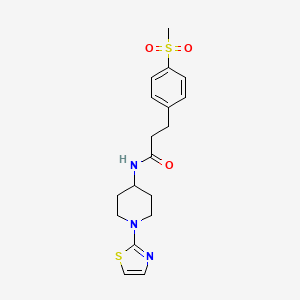
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2407258.png)
![N-[(4-chlorophenyl)(cyano)methyl]-6-acetamidohexanamide](/img/structure/B2407259.png)
![2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2407261.png)
